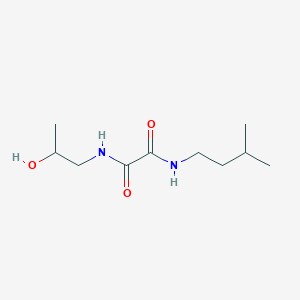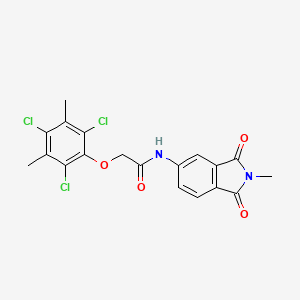
N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide, commonly known as HMB, is a metabolite of the essential amino acid leucine. HMB has been extensively studied for its potential benefits in sports nutrition, muscle growth, and overall health. In
Mécanisme D'action
HMB works by activating the mTOR signaling pathway, which is responsible for regulating muscle protein synthesis and muscle growth. HMB also works by inhibiting the activity of enzymes that break down muscle proteins, which helps to reduce muscle protein breakdown and improve muscle recovery after exercise.
Biochemical and Physiological Effects
HMB has been shown to increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle recovery after exercise. HMB has also been shown to reduce muscle damage and inflammation, improve immune function, and reduce the risk of chronic diseases such as osteoporosis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
HMB has several advantages for lab experiments, including its ability to improve muscle recovery and reduce muscle damage and inflammation. However, HMB also has limitations, including its potential to interact with other drugs and supplements, and its potential to cause side effects such as gastrointestinal distress.
Orientations Futures
For HMB research include exploring its potential benefits in reducing the risk of chronic diseases and its potential to improve cognitive function and mental health.
Méthodes De Synthèse
HMB can be synthesized by the reaction of 3-methylbutanol with ethanediamine, followed by the addition of 2-hydroxypropyl chloride. The resulting product is a white crystalline powder with a molecular weight of 179.27 g/mol.
Applications De Recherche Scientifique
HMB has been studied for its potential benefits in sports nutrition, muscle growth, and overall health. HMB has been shown to increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle recovery after exercise. HMB has also been studied for its potential benefits in reducing muscle damage and inflammation, improving immune function, and reducing the risk of chronic diseases such as osteoporosis and cardiovascular disease.
Propriétés
IUPAC Name |
N'-(2-hydroxypropyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-7(2)4-5-11-9(14)10(15)12-6-8(3)13/h7-8,13H,4-6H2,1-3H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOFQRSYICPHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)



![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)

![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)